molecular formula C26H32ClN3O2 B1667474 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride CAS No. 314776-92-6

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Cat. No. B1667474
M. Wt: 454 g/mol
InChI Key: MNHDKMDLOJSCGN-UHFFFAOYSA-N
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Description

The compound “2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of the carboxamide group (-CONH2) suggests that it is a derivative of a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl groups), a piperazine ring, and a carboxamide group. The presence of these functional groups would influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group and the aromatic rings. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a piperazine ring could contribute to its lipophilicity. The amide group could participate in hydrogen bonding, influencing its solubility in different solvents .

Scientific Research Applications

Radioligand Development for PET Imaging

  • This compound has been explored for its potential in developing new PET radioligands for imaging dopamine D3 receptors. Synthesis of carbon-11-labeled carboxamide derivatives, including variants of this compound, showed promising applications in PET imaging for studying dopamine D3 receptors in the brain (Gao, Wang, Hutchins, & Zheng, 2008).

Sigma Receptor Affinity and Tumor Research

  • Modifications of the piperidine ring of N-(6-methoxynaphthalen-1-yl)propyl derivatives, including the compound , have been shown to exhibit high affinity for sigma(1) receptors. These compounds demonstrated potential for use in PET experiments and exhibited antiproliferative activity in tumor research, suggesting potential applications in cancer therapy (Berardi et al., 2005).

Dopamine D3 Receptor Agonists for Neurological Studies

  • A series of derivatives, including 4-bromo-1-methoxy-N-[2-(4-aryl-1-piperazinyl)ethyl]-2-naphthalenecarboxamide, were identified as selective dopamine D3 receptor partial agonists. These compounds were shown to be useful for studying dopamine D3 over D2 receptors, relevant in neurological and psychiatric research (Glase et al., 1996).

Molecular Characterization and Synthesis

  • Detailed molecular characterization and synthesis of related compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been conducted. This includes studies on crystal structure, which are crucial for understanding the chemical properties and potential applications of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Fluorescent Ligands for Receptor Visualization

  • The compound and its derivatives have been used to create "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties. These compounds displayed high 5-HT(1A) receptor affinity and were used to visualize 5-HT(1A) receptors in cells, contributing to the study of serotonin receptors (Lacivita et al., 2009).

Anticancer and Antimicrobial Research

  • Naphthalene-2-carboxamides, structurally related to the compound, have shown promise as reversal agents in multidrug-resistant (MDR) cancer. This research contributes to understanding the mechanisms of drug resistance in cancer therapy (Lokhande, Viswanathan, Joshi, & Juvekar, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWJGUZIZAPFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953482
Record name N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride
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Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

CAS RN

314776-92-6
Record name N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-2-naphthalenecarboxamide hydrochloride (1:1)
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Record name N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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